molecular formula C27H59NO6P+ B132526 3-Octadecyloxy-2-methoxypropylphosphonocholine CAS No. 144615-60-1

3-Octadecyloxy-2-methoxypropylphosphonocholine

Cat. No. B132526
M. Wt: 524.7 g/mol
InChI Key: MHFRGQHAERHWKZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-Octadecyloxy-2-methoxypropylphosphonocholine, also known as OMeOPC, is a phospholipid derivative that has been widely used in scientific research. This compound is a member of the alkylphosphocholine family and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

  • Antineoplastic Properties : A study by Salari, Howard, and Bittman (1992) synthesized a glycerophosphonocholine analog of 3-Octadecyloxy-2-methoxypropylphosphonocholine, demonstrating its potential as an anti-cancer drug for treating leukemia and solid tumors. This study highlighted the compound's ability to inhibit [3H]thymidine uptake by human leukemic cells, indicating its promising role in cancer therapeutics (Salari, Howard, & Bittman, 1992).

  • Synthesis of Phosphono Analogs : Chuvilin, Trusov, and Serebrennikova (1992) synthesized structural analogs of phospholipidic platelet activating factor, including (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine. The study demonstrated the high efficiency of polymer-bound dibenzo-18-crown-6-ether as an O-alkylation catalyst. This research contributes to the understanding of chemical processes relevant to the synthesis of compounds like 3-Octadecyloxy-2-methoxypropylphosphonocholine (Chuvilin, Trusov, & Serebrennikova, 1992).

  • Cytotoxicity and Metabolism in Neoplastic Cells : A study conducted by Hoffman, Hoffman, and Snyder (1986) investigated the cytotoxic response of various types of neoplastic cells to analogs of unnatural alkyl phospholipids, which include compounds similar to 3-Octadecyloxy-2-methoxypropylphosphonocholine. The study provided insights into the cellular mechanisms and metabolic pathways involved when these compounds are introduced to tumor cells (Hoffman, Hoffman, & Snyder, 1986).

  • Influence on Mammary Carcinomas : Berger, Munder, Schmähl, and Westphal (1984) explored the efficacy of alkyllysophospholipids, which are structurally related to 3-Octadecyloxy-2-methoxypropylphosphonocholine, in inhibiting the growth of mammary carcinomas in rats. This study provided valuable data on the potential use of such compounds in cancer treatment and their biological effects (Berger, Munder, Schmähl, & Westphal, 1984).

properties

CAS RN

144615-60-1

Product Name

3-Octadecyloxy-2-methoxypropylphosphonocholine

Molecular Formula

C27H59NO6P+

Molecular Weight

524.7 g/mol

IUPAC Name

2-[hydroxy-(2-methoxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/p+1

InChI Key

MHFRGQHAERHWKZ-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC

synonyms

3-octadecyloxy-2-methoxypropylphosphonocholine
3-ODO-2-MPPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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